Comprehensive NMR Characterization Guide: 5,6-Dimethoxy-1H-indazole
Comprehensive NMR Characterization Guide: 5,6-Dimethoxy-1H-indazole
The following guide provides an in-depth technical analysis of the NMR spectral data for 5,6-dimethoxy-1H-indazole , a critical heterocyclic scaffold in medicinal chemistry (e.g., kinase inhibitors, calmodulin antagonists).
Introduction & Structural Context
5,6-Dimethoxy-1H-indazole (CAS: 19344-09-3) is a fused bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring, substituted with two methoxy groups at positions 5 and 6.[1][2] It serves as a key intermediate in the synthesis of bioactive molecules, including the calmodulin antagonist DY-9760e.
Structural Dynamics: Tautomerism
Indazoles exhibit annular tautomerism between the
Experimental Methodology
To ensure reproducible data, the following experimental parameters are recommended.
Sample Preparation[1][4][5]
-
Solvent: DMSO-
is the preferred solvent.[1] It suppresses rapid proton exchange, allowing for the observation of the labile NH proton (typically 12.0–13.0 ppm). CDCl may cause the NH signal to broaden or disappear due to exchange.[1] -
Concentration: 10–15 mg in 0.6 mL solvent for clear 13C detection.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO-
quintet at 2.50 ppm).[1]
H NMR Data Analysis
The
Assigned Chemical Shifts (DMSO- , 400/500 MHz)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| NH | 12.5 – 12.9 | br s | 1H | - | Labile proton; exchangeable with D |
| H-3 | 7.93 – 8.00 | s | 1H | - | Diagnostic for 3-unsubstituted indazole.[1] Deshielded by C=N anisotropy.[1] |
| H-4 | 7.10 – 7.15 | s | 1H | - | Para to H-7; no ortho coupling.[1] Deshielded relative to H-7.[1] |
| H-7 | 6.95 – 7.00 | s | 1H | - | Para to H-4; no ortho coupling.[1] Shielded by N-1 lone pair proximity.[1] |
| OCH | 3.84 | s | 3H | - | Methoxy group (typically C-5 or C-6).[1] |
| OCH | 3.76 | s | 3H | - | Methoxy group (typically C-5 or C-6).[1] |
Mechanistic Insight: The "Para-Singlet" Pattern
Unlike unsubstituted indazole, which shows complex multiplets, the 5,6-dimethoxy substitution pattern eliminates ortho-couplings on the benzene ring.
-
H-4 and H-7 appear as sharp singlets.[1]
-
Differentiation: H-4 is typically downfield of H-7 due to the deshielding cone of the C=N bond at position 3, whereas H-7 is shielded by the electron density of the pyrrole-like N-1.[1]
C NMR Data Analysis
The
Assigned Chemical Shifts (DMSO- , 100/125 MHz)
| Position | Shift ( | Type | Electronic Environment |
| C-6 | 149.0 – 152.0 | C | Deshielded by direct oxygen attachment. |
| C-5 | 146.0 – 148.0 | C | Deshielded by direct oxygen attachment. |
| C-7a | 138.0 – 140.0 | C | Bridgehead carbon (next to N-1).[1] |
| C-3 | 132.0 – 134.0 | CH | Imine-like carbon; typically the most deshielded methine. |
| C-3a | 116.0 – 118.0 | C | Bridgehead carbon (next to C-3).[1] |
| C-4 | 100.0 – 102.0 | CH | Ortho to OMe; significantly shielded. |
| C-7 | 92.0 – 94.0 | CH | Ortho to OMe; most shielded aromatic carbon.[1] |
| OCH | 56.0 – 56.5 | CH | Methoxy carbons.[1] |
(Note: Exact values may vary by ±0.5 ppm depending on concentration and water content of DMSO).[1]
Structural Logic & Assignment Workflow
The following diagram illustrates the logical flow for assigning the regiochemistry of the protons, distinguishing between the 3-methyl analog (often found in literature) and the target unsubstituted compound.
Caption: Decision tree for verifying the 5,6-dimethoxy-1H-indazole structure via 1H NMR, highlighting the diagnostic H-3 proton.
References
-
Synthesis and Analog Data: Breton, G. W., & Lepore, A. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9559–9573. (Provides data for 3-substituted analogs used for correlation). [1][3][4][5][6]
-
Metabolite Identification: Tachibana, M., et al. (2005).[7] In Vitro Metabolism of the Calmodulin Antagonist DY-9760e... by Human Liver Microsomes.[1][7][8] Molecular Pharmacology, 75, 101-112.[9] (Identifies 5,6-dimethoxyindazole as a metabolite).
-
General Indazole Tautomerism: Claramunt, R. M., et al. (2005). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.
Sources
- 1. DE2015568C3 - S.e-Dimethoxyindazol-S-carbonsäureamide - Google Patents [patents.google.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | What type of cell death occurs in chronic cerebral hypoperfusion? A review focusing on pyroptosis and its potential therapeutic implications [frontiersin.org]
